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Compound of Interest

Compound Name: 4-Chlorochalcone

CAS No.: 956-04-7

Cat. No.: B1237703 Get Quote

Content Type: Technical Monograph Audience: Medicinal Chemists, Pharmacologists, and

Synthetic Organic Chemists

Part 1: Executive Summary & Chemical Identity
4'-Chlorochalcone (CAS 956-02-5) is a privileged scaffold in medicinal chemistry, distinct from

its isomer 4-chlorochalcone (CAS 956-04-7) by the position of the halogen on the

acetophenone-derived ring (Ring A) rather than the benzaldehyde-derived ring (Ring B). This

structural nuance significantly alters its electronic distribution, influencing its electrophilicity as a

Michael acceptor—the primary driver of its biological activity.

Functioning as a covalent modifier, this compound targets nucleophilic cysteine residues in

proteins, modulating pathways such as Nrf2/Keap1 (antioxidant response) and NF-κB

(inflammation). Its utility spans oncology, where it exhibits selective cytotoxicity against breast

cancer lines (MCF-7), and infectious disease research as a potent antimicrobial agent.
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Parameter Detail

CAS Number 956-02-5

IUPAC Name
(2E)-1-(4-chlorophenyl)-3-phenylprop-2-en-1-

one

Common Synonyms 4'-Chlorochalcone; p-Chlorophenyl styryl ketone

Molecular Formula C₁₅H₁₁ClO

Molecular Weight 242.70 g/mol

SMILES Clc1ccc(cc1)C(=O)C=Cc2ccccc2

Key Structural Feature -unsaturated ketone (enone) with p-chloro

substitution on the A-ring

Critical Isomer Distinction: Researchers must verify the CAS number. CAS 956-02-5 refers to

the derivative synthesized from 4-chloroacetophenone and benzaldehyde. The isomer derived

from acetophenone and 4-chlorobenzaldehyde is CAS 956-04-7.

Part 2: Physicochemical Profile[1][6][9][10]
The physical properties of 4'-chlorochalcone dictate its handling and formulation. The presence

of the chlorine atom increases lipophilicity (LogP) compared to the unsubstituted parent

chalcone, enhancing membrane permeability but reducing aqueous solubility.
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Property Value / Description Source Validation

Appearance
White to pale yellow crystalline

powder
Visual inspection

Melting Point 95.0 – 99.0 °C TCI Chemicals [1]

Solubility

Soluble in EtOH, DMSO,

Acetone, CH₂Cl₂; Insoluble in

H₂O

BenchChem [2]

LogP (Predicted) ~4.2 Calculated

Reactivity
Electrophilic at the

-carbon (Michael Acceptor)
Mechanistic Inference

Part 3: Synthetic Methodology (Claisen-Schmidt
Condensation)[2]
The most robust synthesis for CAS 956-02-5 is the base-catalyzed Claisen-Schmidt

condensation. This protocol prioritizes yield and purity, utilizing ethanol as a green solvent.

Reaction Scheme
Reactants: 4-Chloroacetophenone (1.0 eq) + Benzaldehyde (1.0 eq) Catalyst: NaOH or KOH

(aq) Solvent: Ethanol (95%)

Step-by-Step Protocol
Preparation of Electrophile: In a 100 mL round-bottom flask, dissolve 4-chloroacetophenone

(10 mmol, 1.54 g) and benzaldehyde (10 mmol, 1.06 g) in 25 mL of 95% ethanol. Stir until a

homogeneous solution is achieved.

Catalyst Addition: Cool the mixture to ~10°C in an ice-water bath. Dropwise, add 5 mL of

20% aqueous NaOH solution while stirring vigorously.

Expert Insight: Low temperature prevents side reactions (Cannizzaro reaction) and

controls the exotherm, ensuring the kinetic enolate attacks the aldehyde efficiently.
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Reaction Phase: Allow the mixture to warm to room temperature and stir for 4–6 hours.

Monitoring: Monitor via TLC (Hexane:EtOAc 4:1). The product typically appears as a dark

spot under UV (254 nm) with a higher R_f than the starting acetophenone.

Work-up & Isolation: Pour the reaction mixture into 100 mL of crushed ice/water containing 2

mL of 1M HCl (to neutralize excess base).

Observation: A pale yellow precipitate will form immediately.

Purification: Filter the crude solid using a Büchner funnel. Wash with cold water (3 x 20 mL)

to remove inorganic salts.

Recrystallization: Recrystallize from hot ethanol (or EtOH/H₂O mixture). Dissolve at boiling

point, filter hot (if necessary), and cool slowly to 4°C to yield needle-like crystals.

Validation: Dry in a vacuum desiccator. Confirm purity via Melting Point (Target: 95–99°C).

Mechanistic Visualization
The following diagram illustrates the base-catalyzed pathway, highlighting the critical enolate

formation and dehydration steps.
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Caption: Base-catalyzed Claisen-Schmidt condensation mechanism yielding 4'-chlorochalcone.
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Part 4: Molecular Mechanism of Action
The pharmacological potency of 4'-chlorochalcone is driven by its

-unsaturated ketone moiety.[1] This structural element acts as a "soft" electrophile, susceptible
to Michael addition by "soft" biological nucleophiles, primarily thiol (-SH) groups on cysteine
residues.

Primary Target: Cysteine Modification
Unlike traditional receptor-ligand interactions (hydrogen bonding/hydrophobic), this compound

forms a covalent carbon-sulfur bond with target proteins.

Nrf2/Keap1 Pathway: The compound alkylates reactive cysteines (e.g., Cys151) on Keap1.

This prevents Keap1 from ubiquitinating Nrf2, allowing Nrf2 to translocate to the nucleus and

activate antioxidant response elements (ARE).

Tubulin Inhibition: Chalcones can bind to the colchicine-binding site of tubulin, disrupting

microtubule polymerization and inducing cell cycle arrest at G2/M phase [3].
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Caption: Molecular mechanism showing covalent modification of protein thiols leading to

downstream biological effects.

Part 5: Analytical Characterization
To validate the synthesis of CAS 956-02-5, the following spectroscopic data should be

observed. The distinction from the 956-04-7 isomer is critical in the ¹H NMR interpretation.

¹H NMR (400 MHz, CDCl₃) - Predictive Profile
Vinylic Protons (Characteristic Trans Geometry):

Two doublets with a large coupling constant (J ≈ 15.7 Hz), typically appearing between

7.40 – 7.80 ppm. This confirms the (E)-configuration.

Aromatic Region (Ring A - Acetophenone side):

The protons ortho to the carbonyl (on the chlorophenyl ring) are significantly deshielded,

appearing as a doublet (part of AA'BB' system) around 7.90 – 8.00 ppm.

The protons meta to the carbonyl (ortho to Cl) appear upfield relative to the ortho protons,

around 7.45 – 7.50 ppm.

Aromatic Region (Ring B - Benzaldehyde side):

Multiplets corresponding to the unsubstituted phenyl ring (5 protons) typically cluster in the

7.40 – 7.70 ppm range.

Differentiation from Isomer (CAS 956-04-7):

956-02-5 (4'-Cl): The most downfield aromatic signal (~8.0 ppm) is an AA'BB' doublet

(integrates to 2H).

956-04-7 (4-Cl): The most downfield aromatic signal (~8.0 ppm) is a multiplet (ortho protons

of unsubstituted benzoyl ring) or doublet depending on resolution, but the pattern of the

chlorophenyl ring will be different (located on the beta-carbon side, not the carbonyl side).

Mass Spectrometry (GC-MS)[7]
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Molecular Ion (M+):m/z 242 (³⁵Cl) and 244 (³⁷Cl) in a 3:1 ratio, confirming mono-chlorination.

Fragment Ions:

m/z 139/141 (Chlorobenzoyl cation, [Cl-Ph-CO]⁺) – Diagnostic peak for CAS 956-02-5.

m/z 103 (Styryl cation, [Ph-CH=CH]⁺).

(Note: The isomer 956-04-7 would yield a benzoyl cation at m/z 105 and a chlorostyryl

cation at m/z 137/139).

Part 6: Safety & Handling (SDS Summary)
Hazard Classification:

Skin Irritation: Category 2

Eye Irritation: Category 2A

Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory)

Handling Protocols:

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.

Inhalation: Handle in a fume hood to avoid dust inhalation.

Storage: Store at room temperature (15–25°C) in a tightly sealed container, protected from

light.

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with

an afterburner and scrubber (due to chlorine content).

References
Modzelewska, A., et al. (2006). Anticancer activities of novel chalcone analogs: Aurora
kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(10), 3491-3495.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. CAS 956-02-5: 4'-chlorochalcone | CymitQuimica [cymitquimica.com]

To cite this document: BenchChem. [Technical Profile: 4'-Chlorochalcone (CAS 956-02-5)].
BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1237703#4-chlorochalcone-cas-number-956-02-5-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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